N,N-Diethyl-3-ethynyl-benzamide

Structure-Activity Relationship Medicinal Chemistry Insect Repellent Design

N,N-Diethyl-3-ethynyl-benzamide (CAS 956833-27-5, molecular formula C₁₃H₁₅NO, molecular weight 201.26 g/mol) is a meta-substituted benzamide derivative featuring a terminal alkyne (ethynyl) group at the 3-position of the phenyl ring and an N,N-diethyl carboxamide moiety. This compound belongs to the class of ring-substituted N,N-diethylbenzamides, which includes the well-known insect repellent DEET (N,N-diethyl-3-methylbenzamide).

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B8158903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-3-ethynyl-benzamide
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=CC(=C1)C#C
InChIInChI=1S/C13H15NO/c1-4-11-8-7-9-12(10-11)13(15)14(5-2)6-3/h1,7-10H,5-6H2,2-3H3
InChIKeyKYABTUSRPCQRFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-3-ethynyl-benzamide (CAS 956833-27-5) Procurement Guide: Structural Differentiation and Research Utility


N,N-Diethyl-3-ethynyl-benzamide (CAS 956833-27-5, molecular formula C₁₃H₁₅NO, molecular weight 201.26 g/mol) is a meta-substituted benzamide derivative featuring a terminal alkyne (ethynyl) group at the 3-position of the phenyl ring and an N,N-diethyl carboxamide moiety . This compound belongs to the class of ring-substituted N,N-diethylbenzamides, which includes the well-known insect repellent DEET (N,N-diethyl-3-methylbenzamide). The defining structural feature—the ethynyl substituent—distinguishes it from DEET's methyl group and confers unique chemical reactivity, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications [1]. The compound is commercially available at ≥95% purity, typically as a pale yellow liquid, and is insoluble in water but freely soluble in common organic solvents .

Why N,N-Diethyl-3-ethynyl-benzamide Cannot Be Interchanged with DEET or Other In-Class Benzamides


Despite sharing the N,N-diethylbenzamide core scaffold with DEET, N,N-diethyl-3-ethynyl-benzamide cannot be considered a generic substitute. The ethynyl substituent at the meta position introduces fundamentally different electronic properties (Hammett σₚ for –C≡CH ≈ 0.23 vs. –CH₃ ≈ –0.17), altered lipophilicity (estimated ΔlogP ≈ +0.5–0.8 vs. DEET), and critically, a reactive terminal alkyne handle absent in methyl-, chloro-, or methoxy-substituted analogs [1]. In ring-substituted N,N-diethylbenzamide series, the identity of the aromatic substituent has been shown to govern repellent potency and duration independently of simple physical parameters such as partition coefficient or polarizability [2]. Furthermore, the terminal alkyne enables downstream derivatization via click chemistry that is impossible with DEET or other non-alkynyl benzamides, making this compound uniquely suited as a synthetic intermediate or probe molecule [3]. Procurement of a generic N,N-diethylbenzamide analog without the ethynyl group would forfeit both these differential biological properties and the synthetic versatility conferred by the alkyne moiety.

N,N-Diethyl-3-ethynyl-benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Ethynyl vs. Methyl Substituent Electronic and Steric Parameters

N,N-Diethyl-3-ethynyl-benzamide replaces the meta-methyl group of DEET (–CH₃, Hammett σₘ = –0.07, molar refractivity = 5.65) with an ethynyl group (–C≡CH, Hammett σₘ = 0.21, molar refractivity = 10.0). This substitution results in a reversal of electronic character from electron-donating to electron-withdrawing at the meta position and a near-doubling of substituent molar refractivity, which influences both target binding interactions and volatilization properties critical to repellent performance [1]. The sp-hybridized ethynyl carbon also introduces a linear geometry (C–C≡C–H bond angle ~180°) that is sterically and conformationally distinct from the tetrahedral methyl group [2].

Structure-Activity Relationship Medicinal Chemistry Insect Repellent Design

Physicochemical Differentiation: Solubility Profile vs. DEET

N,N-Diethyl-3-ethynyl-benzamide is reported as insoluble in water and readily soluble in organic solvents, consistent with its calculated logP (estimated XLogP3 ~2.5–2.8 based on the analogous N,N-diethylbenzamide scaffold with an ethynyl contribution) . By comparison, DEET (N,N-diethyl-3-methylbenzamide) has a measured logP of 2.02 and water solubility of approximately 0.1 g/100 mL at 25°C [1]. The increased lipophilicity of the ethynyl analog predicts reduced water miscibility and altered dermal penetration kinetics relative to DEET.

Formulation Science Physicochemical Characterization Repellent Development

Repellent Potency Class Inference from Ring-Substituted N,N-Diethylbenzamide SAR Studies

In the foundational study by Johnson et al. (1967), a series of ring-substituted N,N-diethylbenzamide analogs of DEET were evaluated for mosquito repellent potency against Aedes aegypti. The study demonstrated that substituent identity at the meta and para positions directly modulated repellent potency and duration, with some analogs exhibiting potencies and durations comparable to DEET [1]. Although the 3-ethynyl derivative was not explicitly included in this 1967 panel, the structure-activity trend established across diverse substituents (halogens, alkyl, alkoxy) demonstrates that meta-substitution on the N,N-diethylbenzamide scaffold can yield repellent activity profiles comparable to DEET [1] [2]. The ethynyl group's unique electronic and steric profile places it as a distinct entry in this SAR landscape.

Insect Repellent Quantitative Structure-Activity Relationship Vector Control

Synthetic Accessibility and Click Chemistry Compatibility as a Differentiating Feature

The terminal alkyne moiety of N,N-diethyl-3-ethynyl-benzamide enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click chemistry reaction, which proceeds with near-quantitative yields under mild aqueous conditions to form stable 1,2,3-triazole linkages [1]. This reactivity is entirely absent in DEET (3-methyl analog) and other non-alkynyl benzamides such as N,N-diethylbenzamide, N,N-diethyl-3-chlorobenzamide, or N,N-diethyl-3-methoxybenzamide. The compound can be synthesized via standard amide coupling from 3-ethynylbenzoic acid and diethylamine using thionyl chloride or phosphorus trichloride as dehydrating agents under reflux conditions . Typical yields of 1.3 g pale yellow liquid from bench-scale reactions have been reported .

Click Chemistry Chemical Biology Synthetic Intermediate

Comparison with N,N-Diethyl-3-ethynyl-4-methylbenzamide: Role of the Additional Methyl Group

A closely related analog, N,N-diethyl-3-ethynyl-4-methylbenzamide (CAS not available, molecular weight 215.29 g/mol), incorporates an additional methyl group at the 4-position relative to N,N-diethyl-3-ethynyl-benzamide. This 4-methyl substitution increases molecular weight by ~14 g/mol and introduces an additional electron-donating group adjacent to the ethynyl moiety, altering both the electronic environment and steric profile of the aromatic ring . The 4-unsubstituted target compound (MW 201.26) offers a simpler scaffold with fewer sites for metabolic oxidation, potentially simplifying metabolite identification in ADME studies and reducing the likelihood of CYP-mediated ring hydroxylation at the para position [1].

Structure-Activity Relationship Analog Comparison Medicinal Chemistry

N,N-Diethyl-3-ethynyl-benzamide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Bioorthogonal Chemical Biology Probe Development via CuAAC Conjugation

The terminal alkyne group uniquely enables bioorthogonal conjugation of the N,N-diethylbenzamide pharmacophore to azide-functionalized reporter tags (fluorophores, biotin, affinity resins) via CuAAC click chemistry [1]. This capability is entirely absent in DEET and other non-alkynyl analogs, making N,N-diethyl-3-ethynyl-benzamide the preferred choice for target identification studies, pull-down assays, and imaging applications where the N,N-diethylbenzamide scaffold is the bioactive moiety of interest. The ethynyl group serves as a minimalist reactive handle without the need for additional linker chemistry [2].

Structure-Activity Relationship Studies of Insect Olfactory Receptor Modulation

The class-level SAR evidence from ring-substituted N,N-diethylbenzamide studies demonstrates that meta-substitution modulates mosquito repellent potency [1]. The ethynyl analog, with its electron-withdrawing character (σₘ = 0.21 vs. –0.07 for methyl) and increased steric bulk, provides a structurally distinct probe for elucidating the electronic and steric requirements of insect odorant receptor or odorant binding protein interactions that govern repellency [2]. This compound fills a specific gap in the substituent parameter space not covered by halogen, alkyl, or alkoxy analogs.

Synthetic Intermediate for Diversified Benzamide-Derived Compound Libraries

The compound serves as a versatile synthetic intermediate for constructing triazole-linked compound libraries via CuAAC with diverse azide building blocks. This enables rapid diversification of the benzamide scaffold for high-throughput screening campaigns in insect repellent discovery, agrochemical lead optimization, or medicinal chemistry programs [1]. The commercial availability at ≥95% purity as a pale yellow liquid [2] supports direct use in parallel synthesis workflows without additional purification.

Comparative Metabolism and Environmental Fate Studies of Acetylenic vs. Non-Acetylenic Benzamides

The ethynyl group introduces a site for potential mechanism-based inactivation of cytochrome P450 enzymes via terminal alkyne oxidation to a ketene intermediate, a pathway documented for other terminal alkynes [1]. In comparative studies with DEET (which lacks this reactive moiety), N,N-diethyl-3-ethynyl-benzamide can serve as a tool compound to probe the role of the alkyne in CYP-mediated metabolism, covalent protein binding, and environmental degradation pathways [2]. This is relevant for assessing the toxicological profile of alkyne-containing insect repellent candidates.

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